molecular formula C7H4ClN3O B1425033 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine CAS No. 1268334-96-8

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B1425033
M. Wt: 181.58 g/mol
InChI Key: CEXOKGILJXKETA-UHFFFAOYSA-N
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Description

“2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine” is a chemical compound with the empirical formula C8H6ClN3O and a molecular weight of 195.61 . It is a derivative of the 1,2,4-oxadiazole family , which is an important class of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine” can be represented by the SMILES string ClC1=CC(C2=NOC(C)=N2)=CC=N1 . This indicates that the compound contains a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazol-3-yl group.


Physical And Chemical Properties Analysis

“2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine” is a solid compound . Its exact physical and chemical properties, such as melting point, solubility, and stability, are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Biological Assessment

  • 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine derivatives have been synthesized for their interesting biological properties. A method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been developed, and the biological assessment of these compounds shows promise in pharmacological applications (Karpina et al., 2019).

Antitumor Activity

  • 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to natural products, have been synthesized and structurally analyzed. Their in vitro anticancer activity was assessed, showing potential as antitumor agents (Maftei et al., 2016).

Optical Properties

  • Bis-1,3,4-oxadiazoles, including 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine derivatives, have been synthesized and their optical properties studied. Their photoluminescence behaviors are significantly influenced by the substituents at the benzene ring, indicating potential applications in materials science (Liu et al., 2015).

Apoptosis Induction and Potential Anticancer Agents

  • Compounds including 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as novel apoptosis inducers. These compounds show activity against certain cancer cell lines and have potential as anticancer agents (Zhang et al., 2005).

Antibacterial Activity

  • The synthesis of polyheterocycles incorporating 1,2,4-oxadiazole and pyridyl triazole rings has shown good antibacterial activity. This suggests their potential as lead compounds in developing antibacterial drugs (Hu et al., 2005).

RET Kinase Inhibitors for Cancer Therapy

  • Novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl ring have shown potential as RET kinase inhibitors, suggesting their use in cancer therapy (Han et al., 2016).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, “2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This indicates that the compound may be harmful if swallowed and may cause eye irritation.

Future Directions

1,2,4-oxadiazole derivatives, including “2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine”, have been studied for their potential in various applications, particularly in the field of medicinal chemistry . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic strategies for their preparation .

properties

IUPAC Name

3-(2-chloropyridin-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-10-4-12-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXOKGILJXKETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NOC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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